(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid typically involves multiple steps The chloroacetyl group is then added through a nucleophilic substitution reaction
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. High-pressure liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is often used to study enzyme interactions and inhibition. Its ability to form stable complexes with various enzymes makes it a useful tool in biochemical assays.
Medicine
Medically, this compound has potential applications as an antibiotic due to its beta-lactam structure. It is being investigated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The beta-lactam ring interacts with penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, bacterial death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Like (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, penicillin contains a beta-lactam ring and is used as an antibiotic.
Cephalosporins: These compounds also contain a beta-lactam ring and are used to treat bacterial infections.
Carbapenems: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Uniqueness
What sets this compound apart is its unique bicyclic structure, which enhances its stability and reactivity. The presence of the chloroacetyl group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially improved properties.
Properties
Molecular Formula |
C10H11ClN2O4S |
---|---|
Molecular Weight |
290.72 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
InChI Key |
MFZJRMPXTUBQDD-HZGVNTEJSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
Origin of Product |
United States |
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